

Physical and chemical properties of 4-(1H-pyrrol-1-ylmethyl)benzoic acid

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Compound of Interest

Compound Name: 4-(1H-pyrrol-1-ylmethyl)benzoic acid

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An In-depth Technical Guide on 4-(1H-pyrrol-1-ylmethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(1H-pyrrol-1-ylmethyl)benzoic acid** (CAS No. 137025-10-6). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document summarizes the available information and, where appropriate, draws comparisons with closely related analogs to provide a contextual understanding. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.

Introduction

4-(1H-pyrrol-1-ylmethyl)benzoic acid is a heterocyclic compound that incorporates a pyrrole ring linked to a benzoic acid moiety via a methylene bridge. This unique structural arrangement suggests potential applications in medicinal chemistry and materials science. The pyrrole nucleus is a common scaffold in numerous biologically active compounds, while the benzoic acid group provides a handle for further chemical modifications and can influence

pharmacokinetic properties.^[1] This document aims to consolidate the known information regarding its physical and chemical characteristics.

Chemical and Physical Properties

Detailed experimental data on the physical properties of **4-(1H-pyrrol-1-ylmethyl)benzoic acid** are not widely reported. The following tables summarize the available information for the target compound and a structurally related analog, 4-(1H-pyrrol-1-yl)benzoic acid, for comparative purposes.

Table 1: Chemical and Physical Properties of **4-(1H-pyrrol-1-ylmethyl)benzoic acid**

Property	Value	Source
CAS Number	137025-10-6	[2] [3] [4]
Molecular Formula	C ₁₂ H ₁₁ NO ₂	[3] [4]
Molecular Weight	201.22 g/mol	[3]
IUPAC Name	4-(1H-pyrrol-1-ylmethyl)benzoic acid	[3]
Canonical SMILES	<chem>C1=CN(C=C1)CC2=CC=C(C=C2)C(=O)O</chem>	
InChI Key	BVJRENXLDBXRHV-UHFFFAOYSA-N	[3]
Purity	96%+	[2]
Physical Description	Solid (predicted)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-

Table 2: Comparative Properties of 4-(1H-pyrrol-1-yl)benzoic acid

Property	Value	Source
CAS Number	22106-33-8	
Molecular Formula	C ₁₁ H ₉ NO ₂	
Molecular Weight	187.19 g/mol	
Melting Point	286-289 °C (lit.)	

Spectral Data

Specific experimental spectral data (NMR, IR, Mass Spectrometry) for **4-(1H-pyrrol-1-ylmethyl)benzoic acid** are not readily available in the surveyed literature. For reference, general spectral characteristics of the core functional groups are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** For a related compound, 4-(1H-pyrrol-1-yl)benzoic acid, the proton NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons of the benzene ring, the pyrrole protons, and the acidic proton of the carboxylic acid.[5] Specifically, the spectrum displays a singlet for the carboxylic acid proton at approximately 12.97 ppm, and multiplets for the aromatic and pyrrole protons in the range of 6.32-8.00 ppm.[5] For **4-(1H-pyrrol-1-ylmethyl)benzoic acid**, one would expect to see an additional singlet for the methylene bridge protons.
- ¹³C NMR:** The carbon NMR spectrum of 4-(1H-pyrrol-1-yl)benzoic acid in DMSO-d₆ shows signals for the carboxyl carbon around 167.2 ppm and for the aromatic and pyrrole carbons between 111.8 and 143.5 ppm.[5] For the target compound, an additional signal for the methylene carbon would be expected.

Infrared (IR) Spectroscopy

The IR spectrum of a compound with a carboxylic acid group typically shows a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.[6] The pyrrole ring would exhibit C-H and N-H stretching vibrations.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (201.22 g/mol).

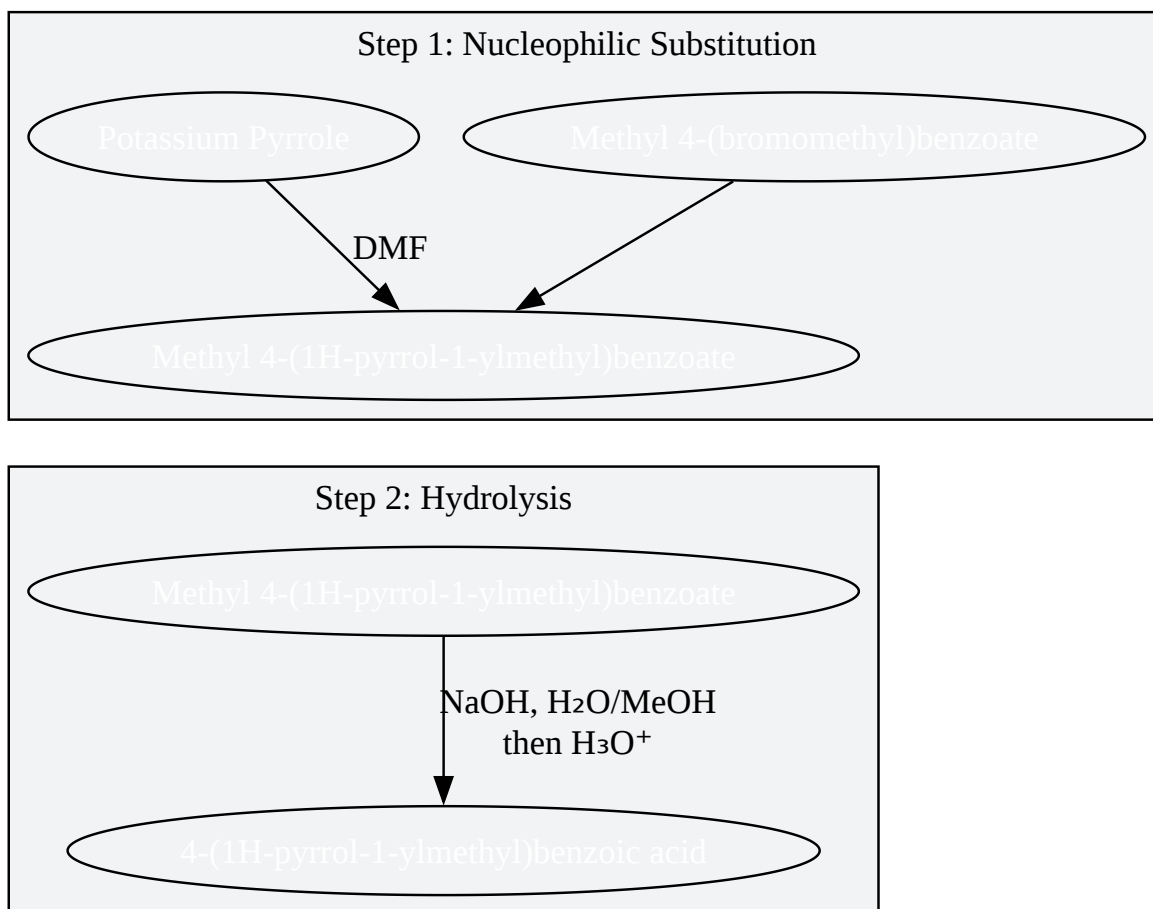
Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for **4-(1H-pyrrol-1-ylmethyl)benzoic acid** are scarce. However, a general synthetic approach can be inferred from procedures for analogous compounds.

Synthesis of Related Benzoic Acid Derivatives

A general procedure for the synthesis of various benzoic acid derivatives involves the use of a nickel catalyst. For example, the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid was achieved using a nickel(0) catalyst with dppp as a ligand, formic acid, and acetic anhydride in THF.[5]

A plausible synthetic route for **4-(1H-pyrrol-1-ylmethyl)benzoic acid** could involve the reaction of potassium pyrrole with methyl 4-(bromomethyl)benzoate, followed by hydrolysis of the ester to the carboxylic acid.



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Caption: Hypothetical inhibition of bacterial growth pathways.

Conclusion

4-(1H-pyrrol-1-ylmethyl)benzoic acid is a compound of interest with potential applications in various fields. However, there is a notable lack of comprehensive, publicly available experimental data regarding its physical, chemical, and biological properties. This guide has compiled the available information and provided context through related compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its potential in drug discovery and materials science.

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